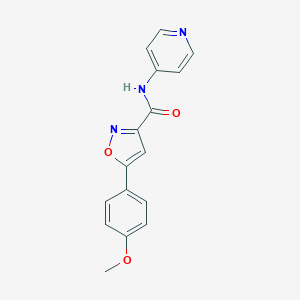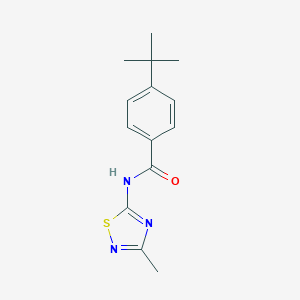
N-(1,1-dioxidotetrahydro-3-thienyl)-N-(4-ethylbenzyl)-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,1-dioxidotetrahydro-3-thienyl)-N-(4-ethylbenzyl)-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of chromene derivatives and has been synthesized using various methods.
Wirkmechanismus
The exact mechanism of action of N-(1,1-dioxidotetrahydro-3-thienyl)-N-(4-ethylbenzyl)-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide is not fully understood. However, it has been suggested that the compound may act by inhibiting certain enzymes or signaling pathways involved in inflammation, tumor growth, and microbial infections.
Biochemical and Physiological Effects:
Studies have shown that N-(1,1-dioxidotetrahydro-3-thienyl)-N-(4-ethylbenzyl)-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide can modulate the levels of various biochemical markers associated with inflammation, tumor growth, and microbial infections. In addition, this compound has been reported to have beneficial effects on the nervous system, including neuroprotection and improvement of cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(1,1-dioxidotetrahydro-3-thienyl)-N-(4-ethylbenzyl)-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide in lab experiments is its potential therapeutic applications. However, one of the limitations is the lack of understanding of its exact mechanism of action, which makes it difficult to design experiments to test its efficacy.
Zukünftige Richtungen
There are several future directions for the research on N-(1,1-dioxidotetrahydro-3-thienyl)-N-(4-ethylbenzyl)-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide. One of the directions is to further investigate its mechanism of action to fully understand its therapeutic potential. Another direction is to explore the possibility of using this compound in combination with other drugs to enhance its efficacy. Additionally, more studies are needed to evaluate its safety and toxicity profile.
Synthesemethoden
The synthesis of N-(1,1-dioxidotetrahydro-3-thienyl)-N-(4-ethylbenzyl)-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide has been reported in various studies. One of the methods involves the reaction of 4-ethylbenzylamine with 5,7-dimethyl-4-oxo-4H-chromene-2-carboxylic acid in the presence of thionyl chloride. The resulting product is then treated with tetrahydrothiophene dioxide to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
N-(1,1-dioxidotetrahydro-3-thienyl)-N-(4-ethylbenzyl)-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide has been studied extensively for its potential therapeutic applications. It has been reported to exhibit anti-inflammatory, anti-tumor, and anti-microbial activities. In addition, this compound has shown to have antioxidant and neuroprotective effects.
Eigenschaften
Produktname |
N-(1,1-dioxidotetrahydro-3-thienyl)-N-(4-ethylbenzyl)-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide |
|---|---|
Molekularformel |
C25H27NO5S |
Molekulargewicht |
453.6 g/mol |
IUPAC-Name |
N-(1,1-dioxothiolan-3-yl)-N-[(4-ethylphenyl)methyl]-5,7-dimethyl-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C25H27NO5S/c1-4-18-5-7-19(8-6-18)14-26(20-9-10-32(29,30)15-20)25(28)23-13-21(27)24-17(3)11-16(2)12-22(24)31-23/h5-8,11-13,20H,4,9-10,14-15H2,1-3H3 |
InChI-Schlüssel |
NWFTUHWGYGTWMF-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=CC(=O)C4=C(C=C(C=C4O3)C)C |
Kanonische SMILES |
CCC1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=CC(=O)C4=C(C=C(C=C4O3)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(2,5-Dibromophenyl)sulfonyl]proline](/img/structure/B257419.png)
![2-Hydroxy-5-{[(4-iodophenyl)sulfonyl]amino}benzoic acid](/img/structure/B257421.png)
![Methyl 4-[2-(6-fluoro-1,3-benzothiazol-2-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B257422.png)
![(4E)-4-[(5-chloro-2-hydroxyphenyl)-hydroxymethylidene]-1-[3-(dimethylamino)propyl]-5-(4-propoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B257425.png)
![N-[4-(4-isobutoxyphenyl)-1,2,5-oxadiazol-3-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B257429.png)

![N-(3-methoxypropyl)-2-[(3-methylbutanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B257432.png)

![Allyl 2-({[5-chloro-2-(methylsulfanyl)-4-pyrimidinyl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B257435.png)

![N-{3-[(3-ethoxypropyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}furan-2-carboxamide](/img/structure/B257439.png)
![N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]furan-2-carboxamide](/img/structure/B257454.png)
![N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-1-naphthamide](/img/structure/B257465.png)
![(4E)-4-[(5-chloro-2-hydroxyphenyl)-hydroxymethylidene]-1-[3-(dimethylamino)propyl]-5-(4-ethoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B257481.png)